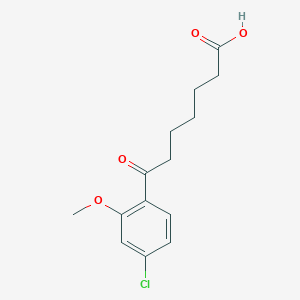

7-(4-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid

CAS No.: 951889-74-0

Cat. No.: VC7817363

Molecular Formula: C14H17ClO4

Molecular Weight: 284.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951889-74-0 |

|---|---|

| Molecular Formula | C14H17ClO4 |

| Molecular Weight | 284.73 g/mol |

| IUPAC Name | 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoic acid |

| Standard InChI | InChI=1S/C14H17ClO4/c1-19-13-9-10(15)7-8-11(13)12(16)5-3-2-4-6-14(17)18/h7-9H,2-6H2,1H3,(H,17,18) |

| Standard InChI Key | ORKJHSSYHABYGI-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)Cl)C(=O)CCCCCC(=O)O |

| Canonical SMILES | COC1=C(C=CC(=C1)Cl)C(=O)CCCCCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₄H₁₇ClO₄, with a molecular weight of 284.74 g/mol . Key structural elements include:

-

A heptanoic acid backbone ()

-

A ketone group at the seventh carbon ()

Synthesis and Production

Synthetic Routes

The synthesis of 7-(4-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid likely involves multi-step reactions:

-

Friedel-Crafts Acylation: Introduction of the ketone group via reaction of heptanedioyl chloride with 4-chloro-2-methoxybenzene.

-

Hydrolysis: Conversion of intermediate esters (e.g., ethyl or methyl esters) to the carboxylic acid using acidic or basic conditions .

A representative pathway is summarized below:

Industrial-Scale Production

Industrial synthesis may employ continuous flow reactors to enhance yield and purity, as seen in analogous ester production. Key challenges include controlling regioselectivity during acylation and minimizing side reactions .

Physical and Chemical Properties

Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 284.74 g/mol | |

| Density | Not reported | – |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| LogP (Partition Coefficient) | Estimated: 2.8–3.5 |

Reactivity and Stability

-

Carboxylic Acid Group: Participates in esterification, amidation, and salt formation .

-

Ketone Group: Susceptible to nucleophilic addition (e.g., Grignard reagents) .

-

Aromatic Ring: Electrophilic substitution is hindered by the electron-withdrawing chloro and methoxy groups .

Applications and Biological Activity

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume